

properties of 4-Bromo-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Bromo-8-(trifluoromethoxy)quinoline
Cat. No.:	B1371723

[Get Quote](#)

An In-depth Technical Guide to **4-Bromo-8-(trifluoromethoxy)quinoline**: A Keystone Building Block for Modern Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Bromo-8-(trifluoromethoxy)quinoline has emerged as a molecule of significant interest within the pharmaceutical and material science sectors. Its unique trifluoromethoxy and bromo substitutions on the quinoline scaffold provide a powerful combination of desirable physicochemical properties and synthetic versatility. The trifluoromethoxy group is known to enhance metabolic stability, lipophilicity, and binding affinity, while the bromine atom serves as a crucial handle for a variety of cross-coupling reactions.^[1] This guide offers a comprehensive technical overview of **4-Bromo-8-(trifluoromethoxy)quinoline**, detailing its properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics.

Introduction: The Strategic Advantage of Fluorinated Quinolines

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.^{[2][3]} Its derivatives have demonstrated a wide spectrum of

biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][4] The strategic incorporation of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, has become a cornerstone of modern drug design. This is due to the unique electronic properties of fluorine, which can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[1]

The bromine atom at the 4-position of the quinoline ring further enhances the utility of this molecule, rendering it a versatile intermediate for synthetic chemists.[1] It readily participates in various transition-metal-catalyzed cross-coupling reactions, enabling the construction of diverse and complex molecular architectures.[1] This synthetic accessibility makes **4-Bromo-8-(trifluoromethoxy)quinoline** a highly sought-after building block for generating libraries of novel compounds for drug discovery and material science applications.

Core Physicochemical and Safety Data

A fundamental understanding of a compound's properties and safety profile is critical for its effective and safe utilization in a research setting.

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₀ H ₅ BrF ₃ NO
Molecular Weight	292.05 g/mol
CAS Number	1189105-60-9
Appearance	Solid
Storage	2-8°C, under inert atmosphere

Safety and Handling

While specific toxicity data for **4-Bromo-8-(trifluoromethoxy)quinoline** is limited, it should be handled with the standard precautions for laboratory chemicals.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][6]

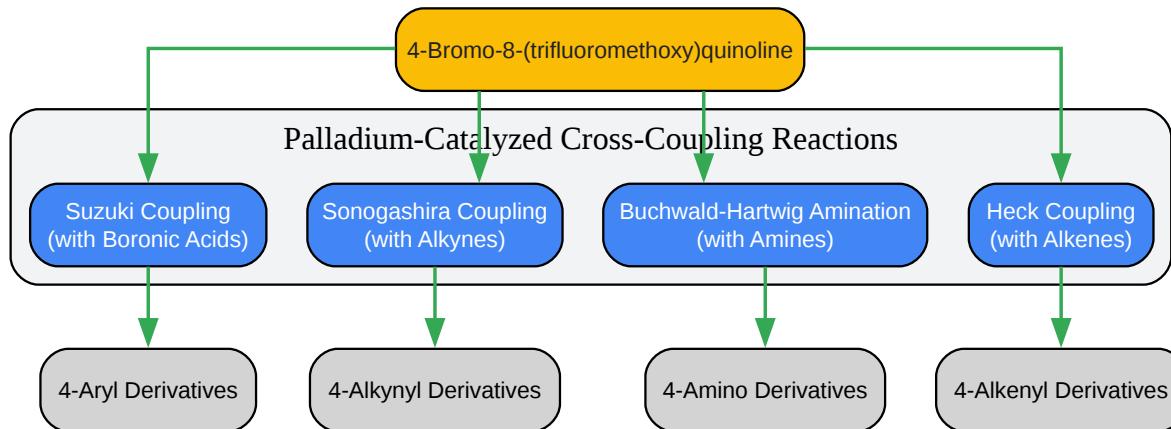
- Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area.[5][7][8]
- First Aid:
 - In case of skin contact: Wash off with soap and plenty of water.[5][7]
 - In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[5][7]
 - If inhaled: Move person into fresh air.[5][7]
 - If swallowed: Rinse mouth with water. Do not induce vomiting.[7]
- Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[7]

Synthesis and Synthetic Utility

The synthetic route to **4-Bromo-8-(trifluoromethoxy)quinoline** and its subsequent reactivity are central to its application in research and development.

Conceptual Synthetic Workflow

The synthesis of **4-Bromo-8-(trifluoromethoxy)quinoline** typically involves a multi-step process from commercially available starting materials. The following diagram illustrates a logical synthetic pathway.


[Click to download full resolution via product page](#)

Caption: A plausible synthetic workflow for **4-Bromo-8-(trifluoromethoxy)quinoline**.

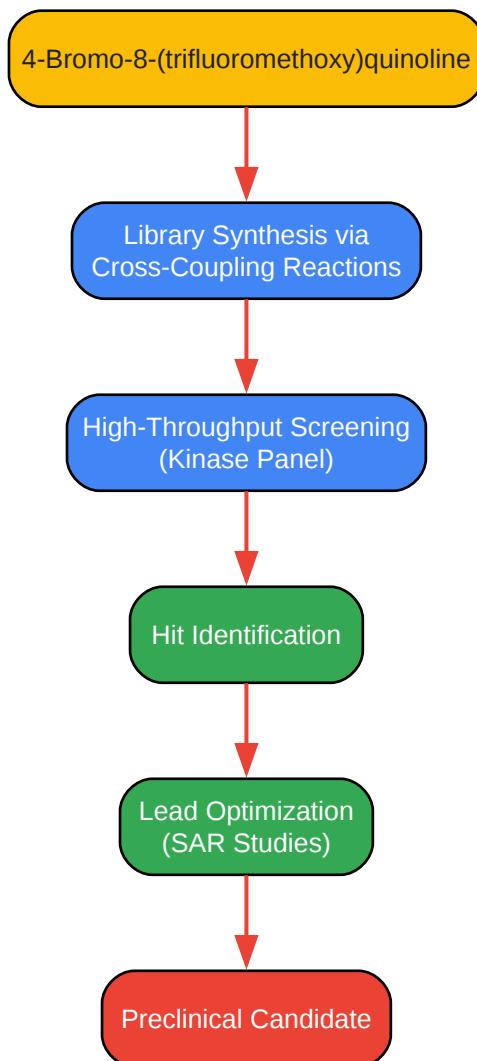
Expertise & Experience: The N-oxidation step is a key strategic decision. It deactivates the quinoline ring towards electrophilic attack while activating the 2- and 4-positions for nucleophilic substitution. This allows for the regioselective introduction of the bromine atom at the 4-position in the subsequent step.

Key Reactions: A Gateway to Molecular Diversity

The true synthetic power of **4-Bromo-8-(trifluoromethoxy)quinoline** lies in the reactivity of its carbon-bromine bond. This site serves as a versatile anchor for a multitude of palladium-catalyzed cross-coupling reactions.

[Click to download full resolution via product page](#)

Caption: Key cross-coupling reactions of **4-Bromo-8-(trifluoromethoxy)quinoline**.


Trustworthiness: Each of these reactions is well-established in the synthetic organic chemistry literature, with numerous protocols and catalyst systems available to achieve high yields and functional group tolerance. The choice of catalyst, ligand, base, and solvent is critical for reaction optimization and can be tailored to the specific substrates being coupled.

Applications in Drug Discovery

The structural motifs present in **4-Bromo-8-(trifluoromethoxy)quinoline** make it an attractive starting point for the development of new therapeutic agents, particularly in oncology.

A Scaffold for Kinase Inhibitors

Many kinase inhibitors utilize a heterocyclic core to bind to the ATP-binding site of the enzyme. The quinoline scaffold is well-suited for this purpose. The general workflow for leveraging **4-Bromo-8-(trifluoromethoxy)quinoline** in a kinase inhibitor discovery program is outlined below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. aksci.com [aksci.com]
- To cite this document: BenchChem. [properties of 4-Bromo-8-(trifluoromethoxy)quinoline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1371723#properties-of-4-bromo-8-trifluoromethoxy-quinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com